Cas no 67696-78-0 (6-Oxo Norethindrone)

6-Oxo Norethindrone(6-オキソノルエチンドロン)は、合成プロゲスチンであるノルエチンドロンの代謝産物の一つです。この化合物は、ステロイド骨格に6位のケトン基を有し、ホルモン調節に関与する可能性が研究されています。その構造的特徴から、選択的な生体活性を示すことが期待され、内分泌学や医薬品開発の分野で関心を集めています。6-Oxo Norethindroneは、代謝安定性や受容体親和性の面で優れた特性を持ち、研究用途における有用性が評価されています。

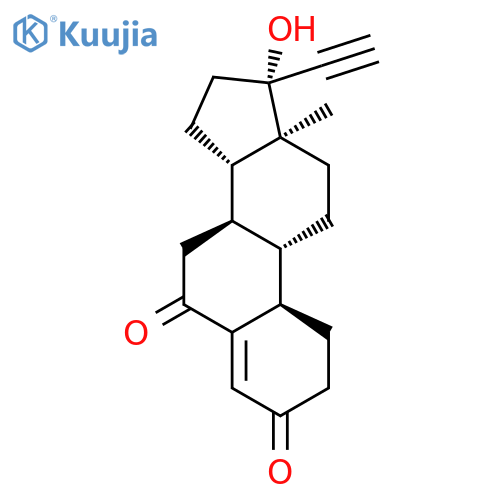

6-Oxo Norethindrone structure

商品名:6-Oxo Norethindrone

6-Oxo Norethindrone 化学的及び物理的性質

名前と識別子

-

- 6-Ketonorethindrone

- 6-Oxo Norethindrone

- (8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

- (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione

- AKOS032958247

- 6-ketonorethisterone

- DTXSID50550661

- 67696-78-0

- 6-Keto Norethindrone

- 17?-Hydroxy-19-nor-17?-pregn-4-en-20-yn-3,6-dione

- TK6LUR9FS5

-

- インチ: InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13-,14-,15-,17+,19+,20+/m1/s1

- InChIKey: GFUSEGGPVQNTTK-WLCXVKOPSA-N

- ほほえんだ: CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O

計算された属性

- せいみつぶんしりょう: 312.17300

- どういたいしつりょう: 312.17254462g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 1

- 複雑さ: 666

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- PSA: 54.37000

- LogP: 2.67150

6-Oxo Norethindrone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O858285-10mg |

6-Oxo Norethindrone |

67696-78-0 | 10mg |

$ 201.00 | 2023-04-16 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-478263-10 mg |

6-Oxo Norethindrone, |

67696-78-0 | 10mg |

¥2,858.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-478263-10mg |

6-Oxo Norethindrone, |

67696-78-0 | 10mg |

¥2858.00 | 2023-09-05 | ||

| TRC | O858285-100mg |

6-Oxo Norethindrone |

67696-78-0 | 100mg |

$ 1568.00 | 2023-04-16 |

6-Oxo Norethindrone 関連文献

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

67696-78-0 (6-Oxo Norethindrone) 関連製品

- 434-03-7(Ethisterone)

- 1236-00-6(10β-Hydroxy Norethindrone)

- 797-63-7(Levonorgestrel)

- 6533-00-2(Norgestrel)

- 54048-10-1(Etonogestrel)

- 68-22-4(Norethindrone)

- 105186-35-4(10β-Hydroxy ?4-Tibolone)

- 1162-60-3(19-Norpregn-4-en-20-yn-3-one,17-hydroxy-7-methyl-, (7a,17a)-)

- 51087-61-7(6(7)-Dehydro Norgestrel)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬